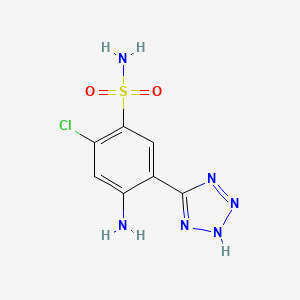

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole

描述

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an amino group, a chloro group, and a sulfamoyl group attached to a phenyl ring, which is further connected to a tetrazole ring. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole typically involves the following steps:

Starting Material: The synthesis begins with 2-Amino-4-chloro-5-sulfamoylbenzoic acid.

Formation of Tetrazole Ring: The benzoic acid derivative is reacted with sodium azide under acidic conditions to form the tetrazole ring. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large

生物活性

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known by its CAS number 82212-14-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClN6O2S |

| Molecular Weight | 274.69 g/mol |

| CAS Number | 82212-14-4 |

| XLogP3 | -0.4 |

| Topological Polar Surface Area | 149 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may contribute to its anticancer properties.

- Antimicrobial Activity : Studies suggest that it possesses antibacterial properties, particularly against resistant strains of bacteria.

- Antiproliferative Effects : It has demonstrated significant antiproliferative activity in various cancer cell lines.

Anticancer Properties

This compound has been evaluated for its anticancer effects in multiple studies. For example, a study reported that derivatives of this compound exhibited potent activity against various cancer cell lines, with IC50 values in the nanomolar range. The presence of the chloro substituent was beneficial for increasing inhibitory activity against cancer cell proliferation.

Antimicrobial Properties

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it exhibits lower MIC (Minimum Inhibitory Concentration) values compared to conventional antibiotics, suggesting its potential as a novel antibacterial agent.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study assessed the effects of this compound on human cancer cell lines such as MCF-7 and HepG2. Results indicated significant growth inhibition with IC50 values reported at approximately 0.07 µM for HepG2 cells and 0.91 µM for MCF-7 cells, demonstrating its potential as an effective anticancer agent.

-

Antibacterial Activity Evaluation :

- Another research focused on the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an MIC of 0.13 µg/mL, outperforming standard treatments like vancomycin (MIC of 0.5–1 µg/mL), highlighting its potential utility in treating resistant infections.

科学研究应用

Pharmaceutical Development

One of the primary applications of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is in the development of antibacterial agents . Research indicates that this compound exhibits potential against resistant bacterial strains. For example, studies have shown that tetrazole derivatives can display significant antimicrobial activity, which is crucial in combating infections caused by antibiotic-resistant bacteria .

Case Study: Antimicrobial Activity

In a comparative study, various tetrazole derivatives were synthesized and tested for their antimicrobial properties. The results demonstrated that certain derivatives of this compound exhibited better activity than traditional antibiotics like ampicillin against specific bacterial strains .

Agricultural Chemistry

In the realm of agricultural chemistry , this compound is utilized in the formulation of agrochemicals such as herbicides and pesticides. Its incorporation into these products aims to enhance crop yield while minimizing environmental impact. The compound's ability to inhibit specific metabolic pathways in pests makes it a valuable asset in sustainable agriculture .

Case Study: Herbicide Development

Research has focused on developing herbicides based on tetrazole compounds, where this compound has been evaluated for its efficacy against common agricultural weeds. Results indicated that formulations containing this compound significantly reduced weed growth compared to control groups .

Analytical Chemistry

This compound serves as an important reagent in analytical chemistry . It aids in the detection and quantification of various substances in complex mixtures. The compound's unique chemical properties allow it to form stable complexes with certain analytes, facilitating accurate measurements in laboratory settings .

Case Study: Detection Methods

In a study examining various detection methods, the use of this compound as a reagent improved the sensitivity and specificity of assays used for environmental monitoring of pollutants .

Biochemical Research

The compound is also significant in biochemical research , particularly in studying enzyme inhibition and receptor interactions. Its structure allows researchers to explore metabolic pathways and disease mechanisms more effectively.

Case Study: Enzyme Inhibition

A study investigating the inhibition of specific enzymes involved in metabolic disorders found that this compound effectively inhibited target enzymes, providing insights into potential therapeutic approaches for conditions like diabetes and obesity .

Material Science

In material science , this compound is being explored for its potential applications in developing specialty materials such as coatings and polymers that require specific chemical properties for enhanced performance.

Case Study: Coating Development

Research into polymer composites incorporating this compound showed improved mechanical properties and resistance to environmental degradation compared to traditional materials, highlighting its potential use in advanced material applications .

属性

IUPAC Name |

4-amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6O2S/c8-4-2-5(9)3(7-11-13-14-12-7)1-6(4)17(10,15)16/h1-2H,9H2,(H2,10,15,16)(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHJHVJXPHYALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002561 | |

| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82212-14-4 | |

| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82212-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082212144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。